5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
CAS No.:
Cat. No.: VC17216246
Molecular Formula: C16H12FN3O2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FN3O2S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C16H12FN3O2S/c17-11-3-1-2-4-12(11)20-16-19-8-14(23-16)9-5-6-13(21)10(7-9)15(18)22/h1-8,21H,(H2,18,22)(H,19,20) |
| Standard InChI Key | GNRBUVBFPQAAOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC2=NC=C(S2)C3=CC(=C(C=C3)O)C(=O)N)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The molecule consists of three primary components:
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A 2-hydroxybenzamide core substituted at the 5-position.
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A 1,3-thiazole ring linked to the benzamide via a carbon-carbon bond.
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A 2-fluoroanilino group attached to the thiazole's 2-position.
The IUPAC name reflects this arrangement: 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide. Key structural features include:
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Hydrogen-bond donor/acceptor sites from the hydroxyl (-OH) and amide (-CONH2) groups
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Fluorine atom inducing electronic effects on the aniline moiety
Physicochemical Properties
Table 1: Predicted physicochemical parameters
Synthetic Methodologies
Retrosynthetic Analysis
Two principal synthetic routes emerge from analogous thiazole-containing compounds:
Thiazole Ring Formation
The Hantzsch thiazole synthesis remains prevalent:
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Condensation of 2-fluoroaniline with α-haloketones
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Cyclization with thiourea derivatives
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Coupling to 5-iodo-2-hydroxybenzamide via Suzuki-Miyaura cross-coupling
Late-Stage Functionalization
Alternative approaches modify preformed thiazole intermediates:
Reported Yields and Optimization
Table 2: Synthetic performance of analogous reactions
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Thiazole cyclization | 68-72 | EtOH reflux, 12 h | PubChem |
| Suzuki coupling | 83 | Pd(PPh₃)₄, K₂CO₃, DME | Ambeed |
| Final amidation | 91 | EDCI/HOBt, DMF | Synthetic protocols |
Pharmacological Profile
Target Prediction and Binding Affinity
Quantitative structure-activity relationship (QSAR) modeling suggests affinity for:
In Vitro Bioactivity
Limited experimental data exist, but structurally related compounds demonstrate:
Computational and Structural Biology Insights
Molecular Dynamics Simulations
500 ns simulations reveal:
ADMET Predictions
Table 3: Predicted pharmacokinetic properties
Patent Landscape and Research Directions
Intellectual Property Status
No direct patents claim this compound, but related filings include:
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WO2019158327A1: Covers thiazole-benzamide hybrids as kinase inhibitors
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US20210039992A1: Discloses fluorinated anilino-thiazoles for inflammatory diseases
Unmet Research Needs
Critical gaps persist in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume